molecular formula C17H20N2O4S B11795989 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid

2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid

Cat. No.: B11795989
M. Wt: 348.4 g/mol
InChI Key: XJFPYXALZIBMFL-UHFFFAOYSA-N
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Description

2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a propionamide group, and an ethoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Propionamide Group: The propionamide group is introduced through an amidation reaction, where the thiazole derivative is reacted with propionic anhydride or propionyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxy-Methylphenyl Moiety: This step involves the electrophilic aromatic substitution reaction where the ethoxy-methylphenyl group is introduced to the thiazole ring using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-(4-Ethylphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with an ethyl group instead of an ethoxy group.

    2-(4-(4-Chlorophenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy-methylphenyl moiety in 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(4-ethoxy-3-methylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-4-14(20)18-17-19-16(13(24-17)9-15(21)22)11-6-7-12(23-5-2)10(3)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20)

InChI Key

XJFPYXALZIBMFL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OCC)C

Origin of Product

United States

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